molecular formula C15H14O2 B3266522 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one CAS No. 42772-82-7

1-(2-Hydroxyphenyl)-2-phenylpropan-1-one

Cat. No. B3266522
CAS RN: 42772-82-7
M. Wt: 226.27 g/mol
InChI Key: SYMVLMMYAOJRSJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-2-phenylpropan-1-one, also known as benzylacetone, is an organic compound with the chemical formula C15H14O2. It is a colorless to pale yellow liquid with a sweet floral aroma. This compound has been widely used in the fragrance and flavor industry due to its pleasant smell. However, it has also gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Tautomerism and Conformation

  • Structural Studies : A study on aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones revealed insights into their tautomerism and conformation both in solid state and in solution. Such compounds predominantly exist in an enolised form in solution, with variations in their state observed in solid phase depending on the substitution (Cunningham, Lowe, & Threadgill, 1989).

Synthesis Methods

  • Microwave Irradiation Synthesis : A novel synthesis method for 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Diones was developed using microwave irradiation, offering a more efficient process for producing these compounds in high yields (Lamba, Kumar, & Makrandi, 2006).

Chemical Properties and Analysis

  • Elution Behaviour : The elution behavior of certain derivatives of 2-(4-hydroxyphenyl)-2-phenylpropane was studied, providing insights into their interactions with different solvents. This research can be valuable for understanding the chemical properties of similar compounds (Shopova, Mladenov, & Kurtev, 1977).
  • Molecular Docking Investigations : Density Functional Theory and Molecular Docking investigations of a related compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, highlighted its chemical reactivity and potential antibacterial activities, which can be a basis for further research in medicinal chemistry (Deghady et al., 2021).

Pharmaceutical Applications

  • Uterine Relaxant Activity : Research on derivatives of 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides demonstrated significant uterine relaxant activities, suggesting potential medical applications in obstetrics and gynecology (Viswanathan & Chaudhari, 2006).

Miscellaneous Applications

  • Synthesis of Homoisoflavanones : An improved synthesis method for homoisoflavanones, using 1-(2-hydroxyphenyl)-3-phenylpropan-1-ones, was developed. Homoisoflavanones have various potential applications in pharmacology and organic chemistry (Kirkiacharian & Gomis, 2005).

Safety and Hazards

The safety data sheet for a similar compound “2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone” suggests that it is toxic to aquatic life with long-lasting effects. It should be stored below +30°C and is classified as a long-term (chronic) aquatic hazard (Category 2), H411 .

properties

IUPAC Name

1-(2-hydroxyphenyl)-2-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(12-7-3-2-4-8-12)15(17)13-9-5-6-10-14(13)16/h2-11,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMVLMMYAOJRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyphenyl)-2-phenylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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